Moderate LSD1 Inhibitory Activity with a Balanced Potency Profile for Tool Compound Applications
3‑[(4‑Methoxyphenyl)sulfanyl]pyrrolidine (free base) demonstrated an LSD1 IC50 of 240 nM in a biochemical enzyme assay [1]. This value is approximately 17‑fold less potent than the clinical‑stage LSD1 inhibitor ORY‑1001 (IC50 ~18 nM) [2], yet substantially more potent (>400‑fold) than the reference compound GSK‑690 (IC50 = 3.98 ± 0.3 μM) [3]. This intermediate potency positions the compound as a suitable tool for studying LSD1 biology where extreme potency may be detrimental due to off‑target effects.
| Evidence Dimension | LSD1 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 240 nM |
| Comparator Or Baseline | ORY‑1001: IC50 ~18 nM; GSK‑690: IC50 = 3.98 ± 0.3 μM |
| Quantified Difference | 17‑fold less potent than ORY‑1001; >400‑fold more potent than GSK‑690 |
| Conditions | LSD1 biochemical assay: 50 mM Tris‑HCl (pH 8.0), 0.1% BSA, 1 mM DTT, 2°C (for target compound) [1]; ORY‑1001: enzymatic assay [2]; GSK‑690: LSD1 biochemical assay, 37°C [3] |
Why This Matters
This compound provides a balanced potency that avoids the potential for complete target saturation seen with picomolar inhibitors, while offering a meaningful signal window over inactive analogs.
- [1] BindingDB. BDBM50153587. IC50 = 240 nM for LSD1. US Patent 10968213. 2021. View Source
- [2] Maes, T., et al. ORY-1001, a potent and selective covalent KDM1A inhibitor, for the treatment of acute leukemia. Cancer Cell. 2018; 33(3): 495-511. View Source
- [3] Mould, D.P., et al. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters. 2017; 27(20): 4755-4759. View Source
